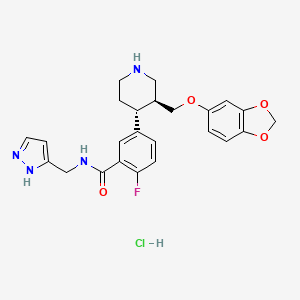

CCG258208 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O4.ClH/c25-21-3-1-15(9-20(21)24(30)27-12-17-5-8-28-29-17)19-6-7-26-11-16(19)13-31-18-2-4-22-23(10-18)33-14-32-22;/h1-5,8-10,16,19,26H,6-7,11-14H2,(H,27,30)(H,28,29);1H/t16-,19-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDHYIQOOJPZOE-QSVLQNJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC(=C(C=C2)F)C(=O)NCC3=CC=NN3)COC4=CC5=C(C=C4)OCO5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC(=C(C=C2)F)C(=O)NCC3=CC=NN3)COC4=CC5=C(C=C4)OCO5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClFN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CCG258208 Hydrochloride: A Deep Dive into its Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive overview of the core mechanism of action of CCG258208 hydrochloride, a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] Developed for researchers, scientists, and drug development professionals, this document details the signaling pathways affected by CCG258208, summarizes key quantitative data, and outlines experimental protocols for its characterization.

Core Mechanism of Action: Restoring Cardiac Function through GRK2 Inhibition

This compound exerts its therapeutic effects by selectively targeting and inhibiting GRK2.[2] In pathological states such as heart failure, GRK2 is upregulated, leading to the desensitization of β-adrenergic receptors (β-ARs) in cardiomyocytes.[2][3] This desensitization blunts the heart's response to catecholamines, impairing cardiac contractility and contributing to the progression of heart failure.[2][4]

By binding to the ATP-binding pocket of GRK2, CCG258208 prevents the phosphorylation of β-ARs. This inhibition restores the receptors' sensitivity to adrenergic agonists, leading to a cascade of downstream effects including increased intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA), ultimately enhancing cardiomyocyte contractility.[2]

Signaling Pathway of this compound

The mechanism of action of this compound is centered on the modulation of the β-adrenergic signaling pathway in cardiomyocytes. The following diagram illustrates this process.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Potency and Selectivity

| Compound | GRK2 IC₅₀ (nM) | GRK5 IC₅₀ (µM) | GRK1 IC₅₀ (µM) | PKA IC₅₀ (µM) | ROCK1 IC₅₀ (µM) | Selectivity (GRK5/GRK2) |

| CCG258208 | 30[5] | 7.09[1] | 87.3[1] | >833 | >833 | ~236-fold |

| Paroxetine | 1,100 | - | - | - | - | - |

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data compiled from multiple sources.

Table 2: In Vivo Pharmacokinetics in Mice

| Compound | Dose (mg/kg) | Route | Peak Plasma Concentration (nM) | Time to Peak (minutes) |

| CCG258208 | 10 | IP | 2710 | 30 |

| CCG258747 | 10 | IP | 1520 | 30 |

Data from a single intraperitoneal (IP) administration in CD-1 mice.[6]

Table 3: Solubility of this compound

| Formulation | Achievable Concentration (mg/mL) | Molar Concentration (mM) | Observations |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 | ≥ 4.25 | Clear solution[7] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 4.25 | Clear solution[7] |

| 10% DMSO + 90% Corn Oil | ≥ 2.08 | ≥ 4.25 | Clear solution[7] |

| Phosphate-Buffered Saline (PBS) | 50 | 102.26 | Requires ultrasonication[7] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

GRK2 Kinase Inhibition Assay

This assay is used to determine the potency of CCG258208 in inhibiting GRK2 activity.[2]

-

Materials:

-

Recombinant human GRK2

-

Fluorescently labeled peptide substrate (e.g., fluorescein-labeled casein)

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

CCG258208 stock solution (in DMSO)

-

384-well microplate

-

Plate reader capable of detecting fluorescence

-

-

Procedure:

-

Prepare a serial dilution of CCG258208 in the assay buffer.

-

In a 384-well plate, add the GRK2 enzyme, the fluorescent peptide substrate, and the diluted CCG258208 or vehicle (DMSO).

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Measure the extent of peptide phosphorylation using a fluorescence-based detection method.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

In Vitro Cardiomyocyte Contractility Assay

This assay assesses the direct effect of CCG258208 on the contractility of isolated cardiomyocytes.[8]

-

Materials:

-

Isolated primary adult mouse cardiomyocytes

-

CCG258208 (0-1 µM)[1]

-

β-adrenergic agonist (e.g., Isoproterenol)

-

Cell culture medium

-

Ion imaging system or cell contractility measurement system

-

-

Procedure:

-

Isolate adult ventricular cardiomyocytes from mice using established enzymatic digestion protocols.[8]

-

Plate the isolated cardiomyocytes on laminin-coated coverslips.

-

Pre-incubate the cells with varying concentrations of CCG258208 (e.g., 0.1 µM, 1 µM) or vehicle for 10-30 minutes.[1][8]

-

Stimulate cardiomyocyte contraction with a β-adrenergic agonist like isoproterenol.[8]

-

Record and analyze cardiomyocyte contractility to determine the effect of CCG258208.

-

In Vivo Efficacy in a Post-Myocardial Infarction (MI) Mouse Model

This protocol evaluates the therapeutic potential of CCG258208 in a mouse model of heart failure.[3]

-

Surgical Induction of MI:

-

Anesthetize mice and perform a thoracotomy.

-

Permanently ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.

-

-

Administration of CCG258208:

-

Dissolve this compound in a suitable vehicle (e.g., DMSO in sterile water or saline).

-

Load the solution into mini-osmotic pumps for continuous delivery. A common dose is 2 mg/kg/day.[3]

-

Implant the mini-osmotic pumps subcutaneously.

-

-

Assessment of Cardiac Function:

-

Perform transthoracic echocardiography at baseline and at specified time points post-MI and treatment.

-

Measure left ventricular end-diastolic and end-systolic dimensions (LVEDD, LVESD) to calculate fractional shortening (FS) and ejection fraction (EF).[3]

-

-

Histological Analysis:

-

At the end of the study, euthanize the mice and excise the hearts.

-

Perform histological staining (e.g., Masson's trichrome) to assess fibrosis and cardiac remodeling.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Emergence of CCG258208 Hydrochloride: A Technical Guide to a New Generation Rho/MRTF/SRF Pathway Inhibitor

Disclaimer: Publicly available information detailing the specific discovery and development of CCG258208 hydrochloride is limited. This technical guide provides a comprehensive overview based on the well-documented development of its closely related analogs in the "CCG" series of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway inhibitors. Data and methodologies from published literature on precursors such as CCG-1423, CCG-203971, and CCG-257081 are presented as a representative foundation for understanding the likely characteristics and development trajectory of this compound.

Introduction

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, and certain metastatic cancers represent significant unmet medical needs. A central signaling nexus implicated in the pathology of these conditions is the Rho/MRTF/SRF pathway. This pathway acts as a critical transducer of extracellular cues, such as growth factors and mechanical stress, into transcriptional programs that govern cell motility, adhesion, and the differentiation of fibroblasts into pro-fibrotic myofibroblasts. The targeted inhibition of this pathway has therefore emerged as a promising therapeutic strategy.

This technical guide details the discovery and development of the CCG series of small molecule inhibitors, culminating in the likely synthesis of this compound. This series of compounds has been systematically optimized from early hits to potent, orally bioavailable drug candidates with significant anti-fibrotic and anti-metastatic efficacy in preclinical models.

The Rho/MRTF/SRF Signaling Pathway: A Core Therapeutic Target

The Rho/MRTF/SRF signaling cascade is a key regulator of gene expression in response to changes in the actin cytoskeleton. The pathway can be summarized as follows:

-

Upstream Activation: Extracellular signals, including growth factors like TGF-β and lysophosphatidic acid (LPA), activate G-protein coupled receptors (GPCRs) or integrins. This leads to the activation of the small GTPase RhoA.

-

Actin Polymerization: Activated RhoA, through its effector ROCK, promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin), resulting in the formation of stress fibers.

-

MRTF-A Release: In quiescent cells, the transcriptional co-activator MRTF-A is sequestered in the cytoplasm by binding to G-actin. The depletion of the cytoplasmic G-actin pool upon its incorporation into F-actin leads to the release of MRTF-A.

-

Nuclear Translocation and Transcriptional Activation: Freed from G-actin, MRTF-A translocates to the nucleus. There, it forms a complex with the Serum Response Factor (SRF), a MADS-box transcription factor. This complex then binds to Serum Response Elements (SREs) in the promoter regions of target genes, driving their transcription. These target genes include critical mediators of fibrosis and cell motility, such as α-smooth muscle actin (ACTA2), type I collagen (COL1A1), and connective tissue growth factor (CTGF).

The CCG series of compounds are designed to inhibit this pathway at the level of MRTF-A nuclear function, thereby preventing the transcription of these pro-fibrotic and pro-metastatic genes.

Discovery and Optimization of the CCG Series

The development of the CCG series of inhibitors originated from a high-throughput screening (HTS) campaign.[1] This screen utilized a cell-based reporter assay with a luciferase gene under the control of a serum response element (SRE), designed to identify compounds that could block the transcriptional activity of the MRTF/SRF complex.[1]

An early lead compound to emerge from these efforts was CCG-1423 . While effective in vitro, CCG-1423 suffered from poor pharmacokinetic properties and cytotoxicity, limiting its therapeutic potential.[2]

Subsequent medicinal chemistry efforts focused on improving the drug-like properties of the initial leads. This led to the synthesis of a series of oxadiazole-thioether analogs with improved potency, metabolic stability, and reduced toxicity.[2] Key second-generation inhibitors described in the literature include CCG-203971 and CCG-232601 , which demonstrated enhanced efficacy in preclinical models of fibrosis.[2] Further optimization led to compounds like CCG-257081 with further improved pharmacokinetic profiles.[2] It is within this context of continued optimization that CCG258208 was likely synthesized.[2]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy, as well as the pharmacokinetic properties of the key analogs of CCG258208.

Table 1: In Vitro Efficacy of CCG Series Analogs

| Compound | Assay | Cell Line/System | IC50 | Reference |

| CCG-1423 | SRE-Luciferase (RhoA-activated) | PC-3 | ~1.0 µM | [3] |

| LPA-induced DNA Synthesis | PC-3 | <1.0 µM | [4] | |

| CCG-203971 | SRE-Luciferase (RhoA/C-activated) | - | 0.64 µM | [5] |

| PC-3 Cell Migration | PC-3 | 4.2 µM | [6] | |

| CCG-257081 | SRE-Luciferase | Human Lung Fibroblasts | 4 µM (for ACTA2 mRNA) | [7] |

| SRE-Luciferase | Human Lung Fibroblasts | 15 µM (for CTGF mRNA) | [7] |

Table 2: In Vivo Efficacy of CCG Series Analogs in Fibrosis Models

| Compound | Animal Model | Dosing | Key Findings | Reference |

| CCG-203971 | Bleomycin-induced Skin Fibrosis (Mouse) | 100 mg/kg, i.p., twice daily | Significantly suppressed skin thickening and collagen deposition. | [6] |

| CCG-257081 | Bleomycin-induced Lung Fibrosis (Mouse) | 100 mg/kg, p.o. | Prevented increases in lung collagen content and improved histopathology. | [7] |

Table 3: Pharmacokinetic and Physicochemical Properties of CCG Series Analogs

| Compound | Parameter | Value | Reference |

| CCG-203971 | Half-life (Mouse Liver Microsomes) | 1.6 minutes | [5] |

| Aqueous Solubility | Modest | [5] | |

| CCG-232601 | Plasma Exposure (Mouse) | >10-fold increase vs. CCG-203971 | [6] |

| Route of Administration | Orally bioavailable | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of the CCG series are provided below.

Serum Response Element (SRE) Luciferase Reporter Assay

This assay is fundamental to the discovery and characterization of MRTF/SRF pathway inhibitors. It quantitatively measures the transcriptional activity of the MRTF/SRF complex.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structure-Activity Relationship Study of Ionotropic Glutamate Receptor Antagonist (2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progress in understanding the structure-activity relationships of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacokinetic optimitzation of CCG-203971: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to GRK2 Inhibition by CCG258208 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CCG258208 hydrochloride, a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor. It details the compound's mechanism of action, quantitative performance data, and the experimental protocols used for its characterization, serving as a critical resource for ongoing research and therapeutic development.

Introduction to GRK2 and the Role of CCG258208

G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs).[1] In pathological conditions like heart failure, GRK2 is upregulated, leading to excessive desensitization of β-adrenergic receptors (β-ARs) in cardiomyocytes.[2][3] This blunts the heart's response to catecholamines, diminishing contractile function and contributing to the progression of the disease.[2][4]

CCG258208, a derivative of paroxetine (B1678475), was developed through structure-based design to be a highly potent and selective inhibitor of GRK2.[3][4][5] By directly targeting GRK2, CCG258208 aims to restore β-AR sensitivity and improve cardiac function, making it a promising therapeutic candidate for heart failure.[4][6] Its hydrochloride salt form generally offers enhanced water solubility and stability.[7]

Mechanism of Action: Restoring β-Adrenergic Signaling

In a healthy heart, β-AR stimulation by agonists like norepinephrine (B1679862) leads to a signaling cascade that increases intracellular cyclic AMP (cAMP), activates Protein Kinase A (PKA), and ultimately enhances cardiomyocyte contractility.[4] In heart failure, overexpressed GRK2 phosphorylates the activated β-ARs. This phosphorylation promotes the binding of β-arrestin, which blocks further G protein activation and targets the receptor for internalization, effectively desensitizing the cell to further stimulation.[8][9]

CCG258208 exerts its effect by binding to the ATP-binding pocket of GRK2, preventing the phosphorylation of β-ARs.[10] This inhibition blocks β-arrestin recruitment and subsequent receptor desensitization. As a result, the β-ARs remain responsive to agonist stimulation, restoring the downstream signaling pathway that leads to improved cardiac contractility.[4][9]

Quantitative Data

In Vitro Potency and Selectivity

CCG258208 is a highly potent inhibitor of GRK2 with an IC₅₀ value of 30 nM.[7][11][12] It demonstrates significant selectivity over other kinases, including other members of the GRK family.

| Kinase Target | CCG258208 IC₅₀ | Selectivity vs. GRK2 | Reference(s) |

| GRK2 | 30 nM | - | [7][11][12][13] |

| GRK5 | 7.09 µM | ~236-fold | [7][10][11] |

| GRK1 | 87.3 µM | >2500-fold | [7][10][11] |

| PKA | >100 µM | >3300-fold | [8][10] |

| ROCK1 | >100 µM | >3300-fold | [8][10] |

Table 1: In vitro inhibitory potency and selectivity of CCG258208.

Comparison with Other GRK2 Inhibitors

When compared to its parent compound, paroxetine, and other known inhibitors, CCG258208 shows superior potency and selectivity.

| Inhibitor | GRK2 IC₅₀ | GRK1 IC₅₀ | GRK5 IC₅₀ | Reference(s) |

| CCG258208 | 30 nM | 87.3 µM | 7.09 µM | [8] |

| CCG258747 | 18 nM | 9.3 µM | 1.5 µM | [8][14] |

| Paroxetine | ~14-20 µM | >100 µM | >100 µM | [9][14] |

| CMPD101 | 18 nM | 3.1 µM | 2.3 µM | [14] |

| Takeda103A | 27 nM | - | - | [8] |

Table 2: Comparative in vitro potency of selective GRK2 inhibitors.

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in various animal models of heart failure have demonstrated the therapeutic potential of CCG258208.

| Animal Model | Dosage / Administration | Key Findings | Reference(s) |

| Mouse (post-myocardial infarction) | 2 mg/kg/day | Preserved contractility, reduced pathological remodeling and infarct size. | [3][6] |

| Mouse (pressure overload) | 2 mg/kg/day | Halted functional deterioration, chamber dilation, hypertrophy, and fibrosis. | [3][6] |

| CD-1 Mice (pharmacokinetics) | 10 mg/kg (single IP injection) | Plasma levels exceed the GRK2 IC₅₀ for seven hours. Distributed to plasma, heart, and liver, but not the brain. | [3][7][11] |

| Mini-swine (chronic HF) | Acute administration | Significantly improved inotropic response to β-AR agonist dobutamine. | [3][6] |

Table 3: Summary of in vivo studies with CCG258208.

Experimental Protocols

In Vitro GRK2 Kinase Inhibition Assay (IC₅₀ Determination)

This assay quantifies the ability of CCG258208 to inhibit the enzymatic activity of GRK2.

Materials:

-

Recombinant human GRK2 enzyme

-

Suitable kinase substrate (e.g., tubulin or a fluorescently labeled peptide)[8][10]

-

ATP (radiolabeled [γ-³²P]ATP for traditional assays or unlabeled for fluorescence-based methods)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.0, 2 mM MgCl₂)[8]

-

This compound stock solution (in DMSO)

-

Multi-well plates (e.g., 384-well)

-

Detection instrument (e.g., scintillation counter or fluorescence plate reader)

Procedure:

-

Compound Dilution: Prepare a serial dilution of CCG258208 in assay buffer or DMSO.

-

Reaction Setup: In a multi-well plate, add the GRK2 enzyme (e.g., 50 nM), the substrate (e.g., 500 nM tubulin), and the diluted CCG258208 or vehicle (DMSO) control.[8] Allow a brief pre-incubation period.

-

Initiation: Initiate the kinase reaction by adding a solution containing ATP and MgCl₂.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).[10]

-

Termination & Detection: Stop the reaction. The method of detection depends on the substrate used:

-

Radiolabeled Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the remaining radioactivity on the paper using a scintillation counter.[15]

-

Fluorescence Assay: Measure the change in fluorescence or fluorescence polarization. The signal is typically inversely proportional to the amount of phosphorylated substrate.[4][10]

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.[10]

Cell-Based Cardiomyocyte Contractility Assay

This assay assesses the functional effect of CCG258208 on the contractility of isolated heart cells.

Materials:

-

Isolated primary adult mouse cardiomyocytes[11]

-

Culture medium

-

This compound

-

β-adrenergic agonist (e.g., isoproterenol)[10]

-

Video-based edge detection microscopy system

Procedure:

-

Cell Preparation: Isolate and plate adult mouse cardiomyocytes.

-

Treatment: Pre-incubate the cardiomyocytes with varying concentrations of CCG258208 (e.g., 0-1 µM) or a vehicle control for a defined period (e.g., 10-30 minutes).[10][11]

-

Stimulation: Co-perfuse the cells with a β-adrenergic agonist like isoproterenol (B85558) to stimulate contraction.[4][10]

-

Measurement: Record cell shortening and re-lengthening using a video-based edge detection system.[10]

-

Data Analysis: Quantify key contractile parameters, such as the amplitude and velocity of contraction and relaxation. Compare the results between CCG258208-treated and untreated cells to determine the compound's effect on β-AR-stimulated contractility.[10][11]

Development and Structure-Activity Relationship (SAR)

CCG258208 was developed from a structure-based drug design program that began with the discovery that the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine could also inhibit GRK2.[3][10] While paroxetine's affinity was modest, it provided a scaffold for optimization. The goal was to enhance potency and selectivity for GRK2 while eliminating the SSRI activity to avoid potential side effects. The addition of a pyrazole (B372694) D-ring substituent to the paroxetine core was a key modification that significantly increased potency against GRK2, leading to the development of CCG258208.[10][16]

Conclusion

This compound is a potent, selective, and cell-permeable inhibitor of GRK2. It was rationally designed to improve upon the GRK2 inhibitory properties of paroxetine, resulting in a compound with significantly higher potency and a favorable selectivity profile against other kinases. Its demonstrated efficacy in restoring β-adrenergic signaling in cellular assays and improving cardiac function in multiple preclinical animal models of heart failure underscores its value as a research tool and its potential as a first-in-class therapeutic agent.[6][8] The lack of brain penetration further enhances its suitability for treating cardiovascular diseases.[3][9] Continued investigation of CCG258208 is warranted to fully elucidate its therapeutic utility.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Frontiers | G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases [frontiersin.org]

- 3. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CCG258208 - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]

- 6. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. GRK (GPCRK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Expression, Purification, and Analysis of G-Protein-Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

CCG258208 Hydrochloride: A Comprehensive Target Selectivity Profile

For Immediate Release

This technical guide provides an in-depth analysis of the target selectivity profile of CCG258208 hydrochloride, a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2). Developed from a paroxetine (B1678475) scaffold, CCG258208 has emerged as a critical research tool and a promising therapeutic candidate, particularly in the context of heart failure.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Core Target and Selectivity

This compound is a potent inhibitor of GRK2 with a reported IC50 of 30 nM.[3][4][5][6][7][8] Its therapeutic potential is underscored by its high selectivity for GRK2 over other closely related kinases.[2][3][4][5][9]

Quantitative Kinase Inhibition Profile

The selectivity of CCG258208 has been rigorously evaluated against a panel of kinases. The following table summarizes its inhibitory activity (IC50) against its primary target, GRK2, and other key kinases.

| Kinase Target | CCG258208 IC50 (nM) | Reference |

| GRK2 | 30 | [1][3][4][5][6][7][8] |

| GRK5 | 7,090 | [1][3][4][5] |

| GRK1 | >10,000 | [1] |

| PKA | >10,000 | [1] |

| ROCK1 | >10,000 | [1] |

| GRK1 (alternate) | 87,300 | [3][4][5] |

Note: Some sources report the GRK1 IC50 as 87.3 µM, which is equivalent to 87,300 nM.[3][4][5]

A broader kinome scan of 104 human kinases further confirmed the high selectivity of CCG258208, revealing a selectivity score (S35) of 0.02, indicating minimal off-target interactions.[10] At a concentration of 1 µM, CCG258208 demonstrated significant inhibition of GRK2 and GRK3, with very few other kinases being notably affected.[9]

Mechanism of Action: Resensitization of β-Adrenergic Receptors

In pathological conditions such as heart failure, GRK2 is upregulated, leading to the desensitization of β-adrenergic receptors (β-ARs) in cardiomyocytes. This desensitization blunts the heart's contractile response to catecholamines, contributing to cardiac dysfunction.[1]

CCG258208 exerts its therapeutic effect by directly inhibiting the catalytic activity of GRK2.[2] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of β-ARs.[2] This inhibition restores the sensitivity of β-ARs to agonists, leading to an increase in intracellular cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA), ultimately enhancing cardiomyocyte contractility.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the target selectivity profile of CCG258208.

In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

This assay quantifies the inhibitory activity of CCG258208 against GRK2 and other kinases.

Materials:

-

Recombinant human GRK2

-

Fluorescently labeled peptide substrate (e.g., fluorescein-labeled casein)

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

384-well microplate

-

Plate reader capable of detecting fluorescence polarization

Procedure:

-

Prepare a serial dilution of CCG258208 in the assay buffer.

-

In a 384-well plate, add the recombinant kinase, the fluorescently labeled peptide substrate, and the various concentrations of CCG258208.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Measure the fluorescence polarization of each well. The signal is inversely proportional to the extent of substrate phosphorylation.

-

Calculate the percentage of inhibition for each concentration of CCG258208 relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CCG258208 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GRK (GPCRK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Introduction: The Critical Process of GPCR Desensitization

An In-Depth Technical Guide on the Role of CCG258208 Hydrochloride in GPCR Desensitization

For Researchers, Scientists, and Drug Development Professionals

G protein-coupled receptors (GPCRs) constitute the largest and most diverse group of membrane receptors in eukaryotes, playing a pivotal role in cellular signaling.[1] They respond to a wide array of extracellular stimuli, including hormones, neurotransmitters, and photons, to initiate intracellular signaling cascades.[1] While the activation of these receptors is crucial for normal physiological function, a tightly regulated process of signal termination, known as desensitization, is equally vital to prevent overstimulation and maintain cellular homeostasis.[2][3]

GPCR desensitization is a multi-step process that rapidly attenuates the receptor's ability to signal through its cognate G protein upon prolonged agonist exposure.[4][5] This process can be categorized into homologous desensitization, which is specific to the activated receptor, and heterologous desensitization, where activation of one receptor leads to the desensitization of another.[1][4] The most rapid and prominent mechanism involves two key protein families: G protein-coupled receptor kinases (GRKs) and arrestins.[4][6]

The canonical pathway of homologous desensitization is initiated when an agonist-activated GPCR is phosphorylated on serine and threonine residues within its intracellular loops and C-terminal tail by a member of the GRK family.[7][8] This phosphorylation event dramatically increases the receptor's affinity for β-arrestin proteins (β-arrestin1 and β-arrestin2).[9][10] The subsequent binding of β-arrestin to the phosphorylated GPCR has two major consequences:

-

G Protein Uncoupling: β-arrestin sterically hinders the interaction between the receptor and its G protein, effectively terminating G protein-mediated signaling.[9][10]

-

Receptor Internalization: β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin, to facilitate the sequestration of the receptor from the plasma membrane into endosomes.[5][11]

Beyond its role in desensitization, β-arrestin can also function as a signal transducer in its own right, scaffolding various kinases, such as those in the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2), to initiate a second wave of G protein-independent signaling.[2][12][13]

This compound: A Potent and Selective GRK2 Inhibitor

In pathological states such as heart failure, there is a chronic elevation of catecholamines, leading to the upregulation and overactivity of GRK2.[14][15] This heightened GRK2 activity results in excessive desensitization of β-adrenergic receptors (β-ARs) in cardiomyocytes, diminishing their contractile response and contributing to the progression of cardiac dysfunction.[16][17] Therefore, inhibiting GRK2 has emerged as a promising therapeutic strategy.[15][18]

This compound is a potent and highly selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[19][20][21][22] Developed through structure-based design from a paroxetine (B1678475) scaffold, CCG258208 exhibits high affinity for the ATP-binding pocket of GRK2, effectively blocking its catalytic activity.[23] Its selectivity for GRK2 over other kinases, including other GRK isoforms, is a key characteristic that minimizes off-target effects.[15][19]

Mechanism of Action: How CCG258208 Modulates GPCR Desensitization

The primary role of this compound in the context of GPCR desensitization is the prevention of the initial and critical step: receptor phosphorylation. By directly inhibiting GRK2, CCG258208 prevents the phosphorylation of agonist-occupied GPCRs that are substrates for this kinase.[16][23]

The downstream consequences of this action are profound:

-

Inhibition of β-Arrestin Recruitment: Without the phosphorylation "barcode" added by GRK2, β-arrestin cannot be efficiently recruited to the activated receptor.[9]

-

Sustained G Protein Signaling: Since β-arrestin binding is blocked, the GPCR remains coupled to its G protein, leading to a prolonged and potentially enhanced signaling response.[15] In the failing heart, this translates to the resensitization of β-ARs, restoring the inotropic response to adrenergic stimulation.[17]

-

Reduced Receptor Internalization: As β-arrestin is the key adaptor for endocytosis, its failed recruitment means the receptor is not targeted for internalization and remains at the cell surface.[24][25] Studies have shown that CCG258208 is effective at blocking the internalization of the μ-opioid receptor, a process known to be driven by GRK2.[24]

Therefore, this compound acts as a "resensitizer" for GPCRs regulated by GRK2, effectively reversing the desensitized state induced by chronic agonist stimulation.

Quantitative Data Presentation

The following tables summarize the key quantitative data for CCG258208 from various in vitro and cellular studies.

Table 1: In Vitro Inhibitory Potency and Selectivity of CCG258208

| Kinase | IC₅₀ (nM) | Selectivity vs. GRK2 (fold) | Reference(s) |

| GRK2 | 30 | - | [15][19][22] |

| GRK5 | 7,090 | ~236 | [15][19][22] |

| GRK1 | 87,300 | ~2910 | [15][19][22] |

| PKA | >10,000 - >833,000 | >333 - >27,767 | [16][19][23] |

| ROCK1 | >10,000 - >833,000 | >333 - >27,767 | [16][19][23] |

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data is compiled from multiple sources.

Table 2: Cellular and In Vivo Effects of CCG258208

| Experimental Model | Parameter Measured | Effect of CCG258208 | Reference(s) |

| Mouse Cardiomyocytes | βAR-stimulated contractility | Significant improvement at 0.1 µM and 1 µM concentrations. | [19][22] |

| Swine with Myocardial Infarction | Dobutamine (βAR agonist) response | Significant improvement in contractile function. | [17] |

| Mouse Model | Plasma half-life (10 mg/kg IP) | Plasma levels exceed GRK2 IC₅₀ for seven hours. | [19][22] |

| Cell-based Assay (HEK293, U2OS) | µ-opioid receptor internalization | Robustly blocked receptor internalization at 20 µM. | [24] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of CCG258208 are provided below.

Protocol 1: In Vitro GRK2 Kinase Inhibition Assay

This assay quantifies the potency of CCG258208 in inhibiting the enzymatic activity of GRK2.

-

Objective: To determine the IC₅₀ value of CCG258208 against GRK2.

-

Materials:

-

Recombinant human GRK2 enzyme.

-

Fluorescently labeled peptide substrate (e.g., fluorescein-casein).

-

Adenosine triphosphate (ATP).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

-

This compound stock solution (in DMSO).

-

384-well microplate.

-

Plate reader capable of detecting fluorescence polarization or similar fluorescence-based signal.

-

-

Procedure:

-

Prepare a serial dilution of CCG258208 in the assay buffer.

-

In a 384-well plate, add the GRK2 enzyme, the fluorescent peptide substrate, and the diluted CCG258208 or vehicle (DMSO) for control wells.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the fluorescence signal. The degree of phosphorylation is typically inversely proportional to the fluorescence polarization signal.

-

Calculate the percentage of inhibition for each CCG258208 concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.[16][23]

-

Protocol 2: Cardiomyocyte Contractility Assay

This assay assesses the functional consequence of GRK2 inhibition on the contractility of heart muscle cells.

-

Objective: To evaluate the effect of CCG258208 on β-adrenergic agonist-stimulated cardiomyocyte contraction.

-

Materials:

-

Isolated primary adult mouse or rat ventricular cardiomyocytes.

-

Laminin-coated coverslips or culture dishes.

-

This compound (0-1 µM).

-

β-adrenergic agonist (e.g., Isoproterenol).

-

Cell culture medium.

-

Ion imaging system or a cell contractility measurement system (e.g., video-based edge detection).

-

-

Procedure:

-

Isolate primary adult ventricular cardiomyocytes using established enzymatic digestion protocols.

-

Plate the isolated cells on laminin-coated coverslips and allow them to adhere.

-

Pre-incubate the cardiomyocytes with varying concentrations of CCG258208 or vehicle for a defined period (e.g., 10-30 minutes).[19][26]

-

Stimulate the cardiomyocytes with a β-adrenergic agonist like isoproterenol (B85558) to induce a contractile response.

-

Record cellular contraction (e.g., fractional shortening, velocity of shortening/relengthening) using a dedicated measurement system.

-

Analyze the data to compare the contractile response in CCG258208-treated cells versus vehicle-treated controls.[23][26]

-

Visualizations of Signaling Pathways and Workflows

Caption: Canonical pathway of GPCR desensitization.

Caption: Mechanism of action for this compound.

Caption: Experimental workflow for an in vitro kinase inhibition assay.

References

- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 2. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How is GPCR signaling regulated? | AAT Bioquest [aatbio.com]

- 4. GPCRs Desensitization - Creative BioMart [creativebiomart.net]

- 5. Video: GPCR Desensitization [jove.com]

- 6. GPCR Signaling Regulation: The Role of GRKs and Arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scholars@Duke publication: The role of beta-arrestins in the termination and transduction of G-protein-coupled receptor signals. [scholars.duke.edu]

- 11. β-arrestin- and c-Src-dependent degradation of G-protein-coupled receptor kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-Arrestin-mediated Signaling Regulates Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Beta-Arrestin-Mediated Signaling in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CCG258208 - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]

- 19. medchemexpress.com [medchemexpress.com]

- 20. This compound - Immunomart [immunomart.com]

- 21. CCG258208 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 22. medchemexpress.com [medchemexpress.com]

- 23. benchchem.com [benchchem.com]

- 24. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

CCG258208 Hydrochloride: A Technical Guide to a Novel Paroxetine Analog for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG258208 hydrochloride, a rationally designed analog of paroxetine (B1678475), has emerged as a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). Upregulation of GRK2 is a key pathological driver in heart failure, leading to desensitization of β-adrenergic receptors and impaired cardiac function. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation. The information presented herein is intended to support researchers and drug development professionals in the investigation of GRK2 inhibition as a therapeutic strategy for cardiovascular disease.

Introduction

Paroxetine, a well-established selective serotonin (B10506) reuptake inhibitor (SSRI), was serendipitously discovered to inhibit GRK2.[1] This finding prompted the development of paroxetine analogs with improved potency and selectivity for GRK2, leading to the synthesis of CCG258208.[1][2] CCG258208 was developed through a structure-based drug design approach, modifying the paroxetine scaffold to optimize its interaction with the GRK2 active site.[1][2] This has resulted in a compound with significantly enhanced GRK2 inhibitory activity and a more favorable pharmacokinetic profile for cardiovascular applications, notably its limited brain penetration compared to paroxetine.[3][4]

Mechanism of Action and Signaling Pathway

In heart failure, chronic stimulation of the sympathetic nervous system leads to elevated levels of GRK2 in cardiomyocytes.[2] GRK2 phosphorylates agonist-bound β-adrenergic receptors, triggering the recruitment of β-arrestin.[2] This uncouples the receptor from its associated G protein, leading to receptor desensitization and internalization, thereby diminishing the heart's contractile response to catecholamines.[2][5]

This compound acts as a competitive inhibitor at the ATP-binding site of GRK2, preventing the phosphorylation of β-adrenergic receptors.[1][6] This inhibition restores β-adrenergic signaling, leading to increased cyclic AMP (cAMP) levels, activation of protein kinase A (PKA), and ultimately, enhanced cardiomyocyte contractility.[2]

Below is a diagram illustrating the signaling pathway of GRK2 in cardiomyocytes and the inhibitory effect of CCG258208.

Quantitative Data

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | CCG258208 IC₅₀ | Paroxetine IC₅₀ | Selectivity (CCG258208) | Reference |

| GRK2 | 30 nM | ~20 µM | - | [3][7] |

| GRK1 | 87.3 µM | ~320 µM | >2500-fold vs GRK2 | [3][7] |

| GRK5 | 7.09 µM | ~260 µM | 230-fold vs GRK2 | [3][7] |

| PKA | >833 µM | - | >27,700-fold vs GRK2 | [1] |

| ROCK1 | >833 µM | - | >27,700-fold vs GRK2 | [1] |

Table 2: In Vivo Efficacy in a Mouse Model of Myocardial Infarction

| Treatment Group | Ejection Fraction (%) | Fractional Shortening (%) | Reference |

| Sham | 55.1 ± 2.3 | 28.5 ± 1.5 | [8] |

| MI + Vehicle | 28.4 ± 1.9 | 13.9 ± 1.0 | [8] |

| MI + CCG258208 (2 mg/kg/day) | 42.5 ± 2.1 | 21.1 ± 1.2 | [8] |

| MI + Paroxetine | 38.2 ± 2.5 | 18.7 ± 1.4 | [8] |

Experimental Protocols

Synthesis of this compound

The synthesis of CCG258208 is a multi-step process that starts from commercially available precursors and is based on the modification of the paroxetine scaffold.[9] A high-level overview of the key synthetic steps is provided below. For a detailed, step-by-step protocol, readers are referred to the primary literature by Waldschmidt et al. (2017) in the Journal of Medicinal Chemistry.[9]

In Vitro GRK2 Kinase Inhibition Assay

This assay determines the potency of CCG258208 in inhibiting GRK2 activity.

Materials:

-

Recombinant human GRK2

-

Fluorescently labeled peptide substrate (e.g., fluorescein-labeled casein)

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

384-well microplate

-

Plate reader capable of detecting fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the GRK2 enzyme, the fluorescent peptide substrate, and the diluted CCG258208 or vehicle (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the fluorescence polarization.

-

Calculate the percent inhibition for each concentration of CCG258208 relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.[6][9]

Cardiomyocyte Contractility Assay

This assay assesses the functional effect of CCG258208 on the contractility of isolated cardiomyocytes.

Materials:

-

Isolated primary adult ventricular cardiomyocytes

-

Cell culture medium

-

IonOptix Myocyte Calcium and Contractility System (or equivalent)

-

Field stimulator

-

This compound stock solution (in DMSO)

-

Isoproterenol (B85558) (β-adrenergic agonist)

Procedure:

-

Isolate cardiomyocytes from adult rodent hearts using established enzymatic digestion protocols.

-

Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to adhere.

-

Place the coverslip in a perfusion chamber on the microscope stage and superfuse with buffer.

-

Pace the cardiomyocytes using a field stimulator (e.g., at 1 Hz).

-

Record baseline contractile parameters (e.g., peak shortening, time to peak shortening, and time to 90% relengthening).

-

Pre-incubate the cells with CCG258208 or vehicle for a defined period (e.g., 10-30 minutes).[10]

-

Stimulate the cardiomyocytes with a β-adrenergic agonist such as isoproterenol to induce a contractile response.[11][12]

-

Record the changes in contractile parameters in the presence of CCG258208 and isoproterenol.

-

Analyze the data to determine the effect of CCG258208 on β-adrenergic-stimulated cardiomyocyte contractility.[6][9]

In Vivo Myocardial Infarction Model

This protocol describes a common in vivo model to evaluate the therapeutic efficacy of CCG258208 in a disease-relevant setting.

Animal Model:

-

Male C57BL/6 mice (8-12 weeks old)

Procedure:

-

Surgical Induction of Myocardial Infarction (MI):

-

Drug Administration:

-

Assessment of Cardiac Function:

-

Perform serial echocardiography at baseline and throughout the treatment period to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).[8]

-

-

Histological Analysis:

-

At the end of the study, euthanize the animals and harvest the hearts.

-

Perform histological staining (e.g., Masson's trichrome) to assess cardiac fibrosis and infarct size.[8]

-

Conclusion

This compound is a promising paroxetine analog that has been rationally designed as a potent and selective GRK2 inhibitor. Its ability to restore β-adrenergic signaling in the failing heart, coupled with a favorable pharmacokinetic profile, makes it a valuable tool for cardiovascular research and a potential therapeutic candidate for heart failure. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic utility of GRK2 inhibition.

References

- 1. Frontiers | G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ahajournals.org [ahajournals.org]

- 8. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Contractile responses of isolated adult rat and rabbit cardiac myocytes to isoproterenol and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of excitation–contraction coupling by isoproterenol in cardiomyocytes with controlled SR Ca2+ load and Ca2+ current trigger - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]

Structural Basis for the Selectivity of CCG258208 Hydrochloride and its Analogs as Potent Inhibitors of the Rho/MRTF/SRF Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the structural and molecular underpinnings of the selectivity of CCG258208 hydrochloride, a novel small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. While specific public data on this compound is limited, this document provides a comprehensive analysis based on its closely related and well-characterized analogs, such as CCG-257081 and CCG-203971.[1][2] These compounds represent a promising class of therapeutics for fibrotic diseases and certain cancers by targeting the transcriptional co-factor Pirin.[3][4] This guide will detail the mechanism of action, the structural basis for target engagement and selectivity, quantitative biological data from key experiments, and detailed experimental protocols relevant to the study of this class of inhibitors.

Introduction: Targeting the Rho/MRTF/SRF Pathway

The Rho/MRTF/SRF signaling cascade is a critical regulator of gene expression involved in fundamental cellular processes, including cytoskeletal dynamics, cell migration, and the differentiation of fibroblasts into pro-fibrotic myofibroblasts.[1][2] Dysregulation of this pathway is a key driver in the pathogenesis of various fibrotic diseases and cancer metastasis. The CCG series of compounds, developed through systematic high-throughput screening and medicinal chemistry optimization, are potent inhibitors of this pathway.[1] this compound is a later-generation analog, likely engineered for improved potency, metabolic stability, and reduced toxicity over its predecessors like CCG-1423 and CCG-203971.[1]

Mechanism of Action: Inhibition of MRTF-A Nuclear Function via Pirin

The CCG series of compounds exert their biological effect by disrupting the nuclear function of MRTF-A, a key co-factor for the transcription factor SRF.[1] This inhibition prevents the transcription of SRF-dependent pro-fibrotic and pro-metastatic genes, such as those encoding α-smooth muscle actin (α-SMA) and collagen.[1][2]

Recent studies have identified the direct molecular target of this class of inhibitors as the nuclear protein Pirin .[2][3][4] By binding to Pirin, these compounds allosterically modulate its function, leading to the retention of MRTF-A in the cytoplasm and thereby preventing its participation in nuclear transcription.[2]

Structural Basis for Selectivity

The selectivity of the CCG series of inhibitors is rooted in their specific interaction with the Pirin protein. High-resolution co-crystal structures of Pirin in complex with CCG-222740 (PDB: 6N0J) and CCG-257081 (PDB: 6N0K), close analogs of CCG258208, provide a detailed view of the binding mode.[4]

The compounds bind within a hydrophobic pocket of Pirin. Key features of this interaction include:

-

Hydrophobic Interactions: The 4-chloroaniline (B138754) moiety of the inhibitors projects deep into a hydrophobic pocket of Pirin.[4]

-

Solvent Exposure: The furan/pyridine rings of the compounds project out into the solvent.[4]

-

Indirect Metal Interaction: There are no direct contacts between the inhibitor and the iron ion coordinated by Pirin. The interaction is mediated by hydrogen bonds with water molecules that are themselves ligated to the iron ion.[4]

This specific binding mode, dictated by the shape and chemical properties of the binding pocket in Pirin, is the primary determinant of the on-target selectivity of this class of compounds. The selectivity against other proteins, including kinases, is high because these inhibitors are not designed to fit into ATP-binding pockets or other common drug-binding sites.

Quantitative Data on Biological Activity

While specific quantitative data for this compound is not publicly available, the biological activities of its analogs have been characterized in several key assays.

| Compound | Assay Type | Cell Line / System | Target Readout | IC50 / KD Value | Reference |

| CCG-203971 | SRE-Luciferase Reporter Assay | HEK293T | SRE.L Luciferase Activity | 0.64 µM | [5] |

| CCG-203971 | Cytotoxicity Assay | WI-38 | Cell Viability | 12.0 ± 3.99 µM | [6] |

| CCG-203971 | Cytotoxicity Assay | C2C12 | Cell Viability | 10.9 ± 3.52 µM | [6] |

| CCG-222740 | Isothermal Titration Calorimetry (ITC) | Recombinant Pirin | Binding Affinity (KD) | 4.3 µM | [4] |

| CCG-257081 | Isothermal Titration Calorimetry (ITC) | Recombinant Pirin | Binding Affinity (KD) | 8.5 µM | [4] |

| CCG-257081 | Gene Expression (qPCR) | Human Lung Fibroblasts | Smooth Muscle Actin (ACTA2) mRNA | 4 µM | [2] |

| CCG-257081 | Gene Expression (qPCR) | Human Lung Fibroblasts | Connective Tissue Growth Factor (CTGF) mRNA | 15 µM |

Off-Target Profile and Selectivity

The CCG series of compounds are not traditional kinase inhibitors and are expected to have a more favorable off-target profile.[7] Their unique mechanism of action, centered on binding to the non-kinase target Pirin, contributes to their selectivity. While comprehensive off-target screening data for CCG258208 is not available, studies on related compounds suggest that they do not significantly inhibit a broad panel of kinases at concentrations where they effectively block the Rho/MRTF/SRF pathway. It is important to note that some compounds targeting this pathway at different nodes, such as ROCK inhibitors (e.g., Y-27632), do exhibit off-target kinase activity.[7] The development of Pirin--specific inhibitors like the CCG series represents a more targeted approach to modulating this signaling cascade.

Experimental Protocols

Serum Response Element (SRE) Luciferase Reporter Assay

This assay is fundamental for quantifying the inhibitory activity of compounds on the Rho/MRTF/SRF signaling pathway.

Protocol:

-

Cell Plating: Seed cells (e.g., HEK293T) into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with a firefly luciferase reporter plasmid driven by a promoter containing multiple SREs and a constitutively expressed Renilla luciferase plasmid (for normalization of transfection efficiency).

-

Synchronization: After 24 hours, replace the growth medium with serum-free medium to synchronize the cells.

-

Compound Treatment: Treat the cells with a dilution series of the test compound (e.g., this compound) or vehicle control.

-

Pathway Stimulation: Stimulate the Rho/MRTF/SRF pathway with an agonist such as lysophosphatidic acid (LPA) or by co-transfection with a constitutively active RhoA mutant.

-

Lysis and Luminescence Measurement: After an appropriate incubation period, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. The normalized data is then used to generate a concentration-response curve and calculate the IC50 value.[1]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction between a small molecule and a protein.

Protocol:

-

Sample Preparation: Prepare a solution of purified recombinant Pirin protein in a suitable buffer. Prepare a solution of the CCG compound in the same buffer.

-

Instrument Setup: Load the Pirin solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

-

Titration: Perform a series of injections of the compound solution into the protein solution while maintaining a constant temperature. The heat change upon each injection is measured.

-

Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the KD, n, and ΔH.

Immunofluorescence for MRTF-A Localization

This method is used to visualize the subcellular localization of MRTF-A and assess the effect of inhibitors on its nuclear translocation.

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., fibroblasts) on glass coverslips. After reaching the desired confluency, treat the cells with the CCG compound or vehicle, followed by stimulation to induce MRTF-A translocation (e.g., with TGF-β or LPA).

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize the cell membranes (e.g., with 0.1% Triton X-100).

-

Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody specific for MRTF-A. Following washes, incubate with a fluorophore-conjugated secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. The localization of MRTF-A (cytoplasmic vs. nuclear) can be quantified by analyzing the fluorescence intensity in each compartment.

Conclusion

This compound and its analogs represent a novel and highly selective class of inhibitors targeting the Rho/MRTF/SRF signaling pathway through a unique mechanism involving the direct binding to the nuclear protein Pirin. The structural basis for their selectivity lies in the specific hydrophobic and hydrogen-bonding interactions within a well-defined pocket on the Pirin protein, distinct from the active sites of many other drug targets like kinases. The quantitative data from analogs demonstrates potent inhibition of the target pathway in cellular assays. The experimental protocols provided herein serve as a guide for the further investigation and characterization of this promising class of therapeutic agents for the treatment of fibrotic diseases and cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function [mdpi.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

CCG258208 Hydrochloride: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG258208 hydrochloride is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] Developed from the scaffold of paroxetine, CCG258208 has demonstrated significant therapeutic potential, particularly in the context of heart failure.[1][3][4] In pathological conditions such as heart failure, GRK2 is upregulated and leads to the desensitization of β-adrenergic receptors (β-ARs) in cardiomyocytes, diminishing the heart's contractile response to catecholamines and exacerbating cardiac dysfunction.[1][5] By selectively inhibiting GRK2, CCG258208 prevents the phosphorylation of β-ARs, thereby restoring their sensitivity to agonists. This resensitization enhances downstream signaling pathways, including an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA), ultimately leading to improved cardiomyocyte contractility.[1][4]

These application notes provide detailed protocols for in vitro studies involving this compound, guidance on data presentation, and visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation

Quantitative data for this compound's in vitro activity is summarized below. This allows for a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency and Selectivity of CCG258208

| Target | IC50 | Selectivity vs. GRK5 | Selectivity vs. GRK1 | Reference |

| GRK2 | 30 nM | ~236-fold | >2500-fold | [2][5][6] |

| GRK5 | 7.09 µM | - | - | [2][5] |

| GRK1 | 87.3 µM | - | - | [2][5] |

| PKA | >833 µM | - | - | [5] |

| ROCK1 | >833 µM | - | - | [5] |

IC50 values represent the half-maximal inhibitory concentration.

Signaling Pathway

The diagram below illustrates the signaling pathway of GRK2 in cardiomyocytes and the mechanism of action for CCG258208. Under pathological conditions, GRK2 phosphorylates activated β-adrenergic receptors, leading to their desensitization and subsequent internalization. CCG258208 directly inhibits GRK2, preventing this desensitization and restoring downstream signaling, which is crucial for normal cardiac function.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CCG258208 against GRK2 and other kinases to assess its potency and selectivity.

Materials:

-

Purified recombinant kinases (GRK1, GRK2, GRK5, PKA, ROCK1)

-

Fluorescently labeled peptide substrate

-

ATP

-

This compound

-

Assay buffer (e.g., 20 mM HEPES, pH 7.0, 2 mM MgCl₂, 0.025% n-dodecyl β-D-maltoside)[7]

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, purified kinase (e.g., 50 nM GRK2), and the fluorescently labeled peptide substrate.[7]

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Incubation: Add the diluted CCG258208 or vehicle control to the wells of the 96-well plate. Add the reaction mixture to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[5]

-

Detection: Measure the extent of peptide phosphorylation using a fluorescence-based detection method. The signal is typically inversely proportional to the amount of phosphorylated substrate.[5]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of CCG258208 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cardiomyocyte Contractility Assay

Objective: To assess the functional effect of CCG258208 on the contractility of isolated adult cardiomyocytes.

Materials:

-

Isolated primary adult mouse or rat ventricular cardiomyocytes

-

Laminin-coated coverslips

-

Cell culture medium

-

This compound (0-1 µM)[8]

-

β-adrenergic agonist (e.g., Isoproterenol)

-

Physiological salt solution

-

Ion imaging or cell contractility measurement system (e.g., IonOptix)

Procedure:

-

Cell Preparation: Isolate primary adult ventricular cardiomyocytes using established enzymatic digestion protocols.[8]

-

Cell Plating: Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to adhere.[1]

-

Experimental Setup: Mount the coverslips on a perfusion chamber on the stage of an inverted microscope equipped with a contractility measurement system.[1]

-

Baseline Measurement: Perfuse the cells with a physiological salt solution and pace them at a constant frequency (e.g., 1 Hz). Record baseline contractility parameters (e.g., peak shortening, time to peak shortening, time to 90% relaxation).[1]

-

Treatment: Perfuse the cells with a solution containing the desired concentration of CCG258208 for a defined period (e.g., 10-30 minutes).[2][8]

-

Stimulation: Co-perfuse the cells with the β-adrenergic agonist (e.g., isoproterenol) and CCG258208 to induce a contractile response.[1][8]

-

Data Recording and Analysis: Record the changes in contractility parameters. Analyze the data to determine the effect of CCG258208 on cardiomyocyte contractile function, particularly the enhancement of the β-adrenergic response. A significant increase in contractility at concentrations as low as 0.1 µM has been observed.[2][9]

μ-Opioid Receptor (MOR) Internalization Assay

Objective: To evaluate the effect of CCG258208 on a GRK-dependent cellular process, such as the internalization of the μ-opioid receptor.[10]

Materials:

-

HEK293 or U2OS cells stably expressing a tagged MOR

-

96-well plates

-

This compound

-

MOR agonist (e.g., DAMGO)

-

Fixation solution (e.g., 10% formalin)

-

Permeabilization buffer (e.g., Triton X-100)

-

Nuclear stain (e.g., Hoechst dye)

-

High-content imaging system

Procedure:

-

Cell Plating: Seed the cells into 96-well plates at an appropriate density (e.g., 6,000 cells per well) and allow them to adhere overnight.[7]

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of CCG258208 for a specified duration (e.g., 30 minutes).[7]

-

Agonist Stimulation: Add the MOR agonist (e.g., 10 µM DAMGO) to the wells to induce receptor internalization and incubate for 30 minutes at 37°C.[7]

-

Cell Fixation and Staining: Fix the cells, permeabilize the cell membrane, and stain the nuclei.[7]

-

Imaging and Analysis: Acquire images using a high-content imaging system and quantify receptor internalization. Analyze the ability of CCG258208 to block agonist-induced MOR internalization.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the in vitro characterization of CCG258208.

Conclusion

This compound is a valuable research tool for investigating the role of GRK2 in cardiovascular physiology and pathology. The protocols provided herein offer a framework for the in vitro characterization of this potent and selective inhibitor. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of GRK2 inhibition as a therapeutic strategy for heart failure and other related conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CCG258208 - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]

- 4. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CCG258208 Hydrochloride in Mouse Models of Myocardial Infarction

For Researchers, Scientists, and Drug Development Professionals

Abstract These application notes provide a comprehensive guide for the use of CCG258208 hydrochloride, a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor, in murine models of myocardial infarction (MI). Upregulation of GRK2 is a key pathological event in the progression of heart failure post-MI, leading to desensitization of β-adrenergic receptors and impaired cardiac function.[1][2][3] CCG258208, derived from the paroxetine (B1678475) scaffold, offers high selectivity for GRK2 and has demonstrated significant therapeutic potential in preclinical models by improving cardiac function and limiting adverse remodeling.[2][4][5] This document details the mechanism of action, summarizes quantitative dosage and efficacy data, and provides detailed experimental protocols for in vivo studies.

Mechanism of Action

Following a myocardial infarction, the sympathetic nervous system's chronic activation leads to elevated catecholamine levels.[2] This sustained stimulation of β-adrenergic receptors (β-ARs) on cardiomyocytes results in the upregulation of GRK2.[1][2] GRK2 then phosphorylates the activated β-ARs, which facilitates the binding of β-arrestin. This action uncouples the receptor from its associated G protein, leading to receptor desensitization, internalization, and a significant reduction in the downstream signaling responsible for cardiac contractility.[1][2] CCG258208 directly binds to the active site of GRK2, inhibiting its kinase activity.[2] This inhibition prevents β-AR desensitization, restores downstream signaling, and helps preserve cardiac function in the failing heart.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of CCG258208 in mouse models.

Table 1: In Vivo Dosage and Efficacy in Post-Myocardial Infarction Mouse Model

| Dose | Administration Route | Treatment Schedule | Key Findings | Reference |

|---|---|---|---|---|

| 0.1 mg/kg/day (Low) | Osmotic mini-pump | Started 2 weeks post-MI, continued for 4 weeks | No significant improvement in cardiac function compared to vehicle. | [5] |

| 0.5 mg/kg/day (Medium) | Osmotic mini-pump | Started 2 weeks post-MI, continued for 4 weeks | Significantly reduced cardiac hypertrophy. Attenuated decline in cardiac function. | [5] |

| 2 mg/kg/day (High) | Osmotic mini-pump | Started 2 weeks post-MI, continued for 4 weeks | Significantly preserved contractility, reduced pathological remodeling, and decreased infarct size. Most effective dose. | [5][6] |

| 5 mg/kg/day (Paroxetine) | Osmotic mini-pump | Started 2 weeks post-MI, continued for 4 weeks | Improved cardiac function, but CCG258208 (high dose) was more effective at a lower concentration. |[5] |

Table 2: Pharmacokinetic Parameters in C57BL/6 Mice

| Parameter | Administration Route & Dose | Value | Details | Reference |

|---|---|---|---|---|

| Peak Plasma Time | Oral Gavage (20 mg/kg) | ~1 hour | Time to reach maximum concentration in plasma. | [5] |

| Peak Plasma Time | Intraperitoneal (IP) | ~30 minutes | Faster absorption compared to oral administration. | [5] |

| Tissue Distribution | IP (10 or 20 mg/kg) | Heart, Liver, Plasma | The compound distributes to target organs. | [6][7] |

| Brain Penetration | IP / Oral | Negligible | Crucial property to avoid off-target neurological effects associated with the parent compound, paroxetine. |[6][7] |

Experimental Protocols

Below are detailed methodologies for key experiments involving CCG258208 in a mouse model of myocardial infarction.

Protocol 1: Myocardial Infarction (MI) Induction

This protocol describes the surgical induction of MI in mice through the permanent ligation of the left anterior descending (LAD) coronary artery.[2][7]

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools: scalpel, forceps, retractors, needle holder

-

Suture material (e.g., 8-0 silk suture)

-

Ventilator

-

Heating pad

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature. Intubate the mouse and provide mechanical ventilation.

-

Surgical Incision: Make a small incision in the skin over the left side of the chest. Carefully dissect the pectoral muscles to expose the rib cage.

-

Thoracotomy: Perform a thoracotomy at the fourth intercostal space to expose the heart.

-

LAD Ligation: Gently push the left atrium aside to visualize the left anterior descending (LAD) coronary artery. Pass an 8-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.

-

Induce Infarction: Tightly tie a permanent knot to occlude the artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic region in the anterior wall of the left ventricle.

-

Closure: Close the chest wall, muscle layers, and skin with appropriate sutures.

-

Post-Operative Care: Extubate the mouse once it resumes spontaneous breathing. Provide post-operative analgesia and monitor the animal closely during recovery. Sham-operated animals undergo the same procedure without the final tightening of the suture.[7]

Protocol 2: CCG258208 Administration via Osmotic Mini-Pumps

This protocol details the preparation and implantation of osmotic mini-pumps for continuous, long-term delivery of CCG258208. This method was used in the primary dose-response efficacy studies.[5]

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or DMSO/saline mixture)

-

Osmotic mini-pumps (e.g., Alzet model 2004 or 2006)

-

Anesthesia

-

Surgical tools

Procedure:

-

Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration. The concentration will depend on the pump's flow rate and the target dose (e.g., 0.1, 0.5, or 2 mg/kg/day).